4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 1,2,4-triazine ring system, along with the amino and sulfanyl substituents, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Azole-based drugs, such as itraconazole, fluconazole, voriconazole, ravuconazole, etc, are known to inhibit the cytochrome P-450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cell .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to other azole-based drugs . By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s fluidity and asymmetry, and the inactivation of membrane-bound enzymes .
Result of Action
The result of the compound’s action would likely be the death of the fungal cell due to the disruption of the cell membrane’s integrity . This is based on the known effects of other azole-based drugs, which share structural similarities with this compound .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the known activities of 1,2,4-triazole derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the desired 1,2,4-triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the amino group can lead to various substituted derivatives.
Scientific Research Applications
4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-amino-6-(tert-butyl)-3-methylthio-1,2,4-triazine
Uniqueness
4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of both the 1,2,4-triazine ring and the sulfanyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZKERZUJOCZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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